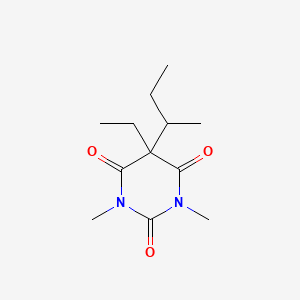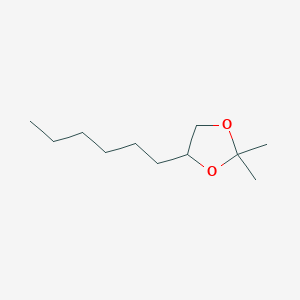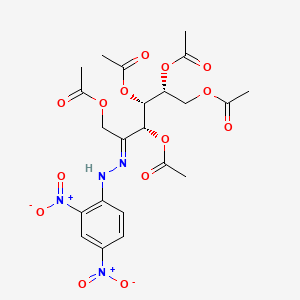
D-Fructose, (2,4-dinitrophenyl)hydrazone, 1,3,4,5,6-pentaacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Fructose, (2,4-dinitrophenyl)hydrazone, 1,3,4,5,6-pentaacetate: is a derivative of D-fructose, a naturally occurring monosaccharide. This compound is characterized by the presence of a hydrazone group formed by the reaction of D-fructose with 2,4-dinitrophenylhydrazine, and it is further modified by the acetylation of all five hydroxyl groups on the fructose molecule. The resulting compound is used in various chemical and biological research applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions:
-
Formation of D-Fructose, (2,4-dinitrophenyl)hydrazone:
Reactants: D-fructose and 2,4-dinitrophenylhydrazine.
Conditions: The reaction is typically carried out in an acidic medium, such as hydrochloric acid, at room temperature. The mixture is stirred until the hydrazone formation is complete.
Product Isolation: The product is isolated by filtration and purified by recrystallization from an appropriate solvent, such as ethanol.
-
Acetylation to Form 1,3,4,5,6-Pentaacetate:
Reactants: D-Fructose, (2,4-dinitrophenyl)hydrazone and acetic anhydride.
Conditions: The reaction is carried out in the presence of a catalyst, such as pyridine, at room temperature. The mixture is stirred until the acetylation is complete.
Industrial Production Methods: While the industrial production of this specific compound is not widely documented, the methods described above can be scaled up for larger-scale synthesis with appropriate modifications to reaction conditions and purification techniques.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone group, leading to the formation of various oxidation products.
Reduction: The hydrazone group can be reduced to form the corresponding amine derivative.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include hydroxide ions and amines.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the hydrazone group.
Reduction Products: Amine derivatives of the original compound.
Substitution Products: Compounds with different functional groups replacing the acetyl groups.
科学研究应用
Chemistry:
- Used as a reagent in the synthesis of other complex organic molecules.
- Employed in studies of carbohydrate chemistry and hydrazone formation.
Biology:
- Utilized in the study of enzyme-catalyzed reactions involving carbohydrates.
- Serves as a model compound for studying the interactions of sugars with proteins and other biomolecules.
Medicine:
- Investigated for potential use in drug delivery systems due to its ability to form stable hydrazone linkages.
- Explored for its potential as a diagnostic reagent in detecting specific biomolecules.
Industry:
- Used in the production of specialized chemicals and reagents for research and development.
- Employed in the synthesis of materials with specific properties for industrial applications.
作用机制
The mechanism by which D-Fructose, (2,4-dinitrophenyl)hydrazone, 1,3,4,5,6-pentaacetate exerts its effects involves the formation of stable hydrazone linkages. These linkages can interact with various molecular targets, including enzymes and proteins, leading to changes in their activity and function. The acetyl groups on the fructose molecule can also influence the compound’s solubility and reactivity, affecting its interactions with other molecules.
相似化合物的比较
D-Glucose, (2,4-dinitrophenyl)hydrazone, 1,3,4,5,6-pentaacetate: Similar structure but derived from D-glucose instead of D-fructose.
D-Mannose, (2,4-dinitrophenyl)hydrazone, 1,3,4,5,6-pentaacetate: Similar structure but derived from D-mannose instead of D-fructose.
Uniqueness:
- The presence of the hydrazone group and multiple acetyl groups provides a combination of stability and reactivity that is valuable in various research applications.
D-Fructose, (2,4-dinitrophenyl)hydrazone, 1,3,4,5,6-pentaacetate: is unique due to the specific arrangement of hydroxyl groups on the fructose molecule, which can influence its reactivity and interactions with other molecules.
属性
CAS 编号 |
54538-26-0 |
|---|---|
分子式 |
C22H26N4O14 |
分子量 |
570.5 g/mol |
IUPAC 名称 |
[(2R,3S,4R,5E)-2,3,4,6-tetraacetyloxy-5-[(2,4-dinitrophenyl)hydrazinylidene]hexyl] acetate |
InChI |
InChI=1S/C22H26N4O14/c1-11(27)36-9-18(24-23-17-7-6-16(25(32)33)8-19(17)26(34)35)21(39-14(4)30)22(40-15(5)31)20(38-13(3)29)10-37-12(2)28/h6-8,20-23H,9-10H2,1-5H3/b24-18+/t20-,21-,22-/m1/s1 |
InChI 键 |
HHZPYULMSXDKIA-OXNNBMGBSA-N |
手性 SMILES |
CC(=O)OC[C@H]([C@H]([C@@H](/C(=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
规范 SMILES |
CC(=O)OCC(C(C(C(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




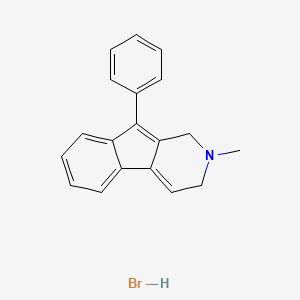
![5-Fluoro-2-(pyridin-4-yl)benzo[d]thiazole](/img/structure/B13808826.png)




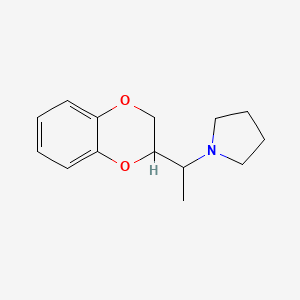
![(NZ)-N-[(5R)-5-methyl-2-propan-2-ylidenecyclohexylidene]hydroxylamine](/img/structure/B13808865.png)
![Acetamide,N,N-diethyl-2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B13808875.png)
![Fmoc-{[4-(6-t-butoxycarbonyl)hexanoyl]piperazin-4-yl}-glycine](/img/structure/B13808886.png)
